molecular formula C22H19NO4 B246281 4-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

4-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B246281
M. Wt: 361.4 g/mol
InChI Key: FJYPBHCQXZHPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound is a benzamide derivative and is commonly used as a research tool in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors involved in various biological processes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation in cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in laboratory experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain enzymes and receptors, making it a useful tool for studying specific biological processes. However, one limitation of using this compound is its potential toxicity. Careful handling and dosing are required to avoid any adverse effects on cells or animals.

Future Directions

There are several future directions for the use of 4-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in research. One direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, this compound may be useful in the study of protein-protein interactions and the development of new imaging agents for various diseases. Further research is needed to fully understand the mechanism of action and potential uses of this compound in various research applications.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves the reaction of 4-(benzyloxy)benzoic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours.

Scientific Research Applications

4-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been used in various research applications, including drug discovery and development, as well as in the study of various biological processes. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting specific diseases such as cancer and Alzheimer's disease. Additionally, this compound has been used in the study of protein-protein interactions and the development of new imaging agents for various diseases.

properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylmethoxybenzamide

InChI

InChI=1S/C22H19NO4/c24-22(23-18-8-11-20-21(14-18)26-13-12-25-20)17-6-9-19(10-7-17)27-15-16-4-2-1-3-5-16/h1-11,14H,12-13,15H2,(H,23,24)

InChI Key

FJYPBHCQXZHPOA-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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